molecular formula C10H14F3N3O B6428119 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2034430-66-3

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No.: B6428119
CAS No.: 2034430-66-3
M. Wt: 249.23 g/mol
InChI Key: BCZWQDYSNFCSGM-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a trifluoromethyl group and a 1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the formation of the 1,3,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with a piperidine derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring and trifluoromethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine is unique due to the combination of the oxadiazole ring and the trifluoromethyl group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O/c1-7-14-15-9(17-7)6-16-4-2-8(3-5-16)10(11,12)13/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZWQDYSNFCSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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